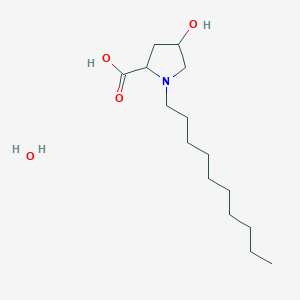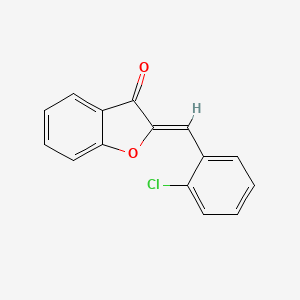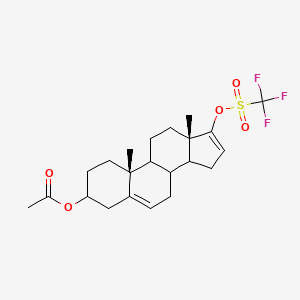![molecular formula C31H35F2N3O7S2 B14799984 (R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorinated aromatic rings, a thiepin structure, and a triazine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the dibenzo[b,e]thiepin core: This step may involve cyclization reactions using appropriate precursors.
Introduction of fluorine atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine ring: This step may involve cyclization reactions using suitable nitrogen-containing precursors.
Attachment of the hexyloxy group: This can be achieved through etherification reactions.
Final methanesulfonate formation: This step involves the reaction of the compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
In medicine, the compound may have potential as a drug candidate, particularly if it exhibits biological activity against specific targets.
Industry
Industrial applications may include its use as a precursor for the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms and the triazine ring may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e]thiepin derivatives: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Compounds with fluorine atoms on aromatic rings.
Triazine derivatives: Compounds with similar triazine ring structures.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. The presence of the hexyloxy group and the specific arrangement of fluorine atoms may differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C31H35F2N3O7S2 |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid |
InChI |
InChI=1S/C30H31F2N3O4S.CH4O3S/c1-2-3-4-7-15-39-29-23(36)12-13-34-28(29)30(37)33-14-16-38-17-25(33)35(34)27-19-10-11-22(31)26(32)21(19)18-40-24-9-6-5-8-20(24)27;1-5(2,3)4/h5-6,8-13,25,27H,2-4,7,14-18H2,1H3;1H3,(H,2,3,4)/t25-,27+;/m1./s1 |
Clé InChI |
AYFOANMBBREWMC-OGKIOJFRSA-N |
SMILES isomérique |
CCCCCCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O |
SMILES canonique |
CCCCCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)
![2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14799923.png)

![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)

methyl}propanedinitrile](/img/structure/B14799947.png)

![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
